molecular formula C10H15ClF3NO2 B1482438 2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one CAS No. 2098000-40-7

2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

Cat. No. B1482438
CAS RN: 2098000-40-7
M. Wt: 273.68 g/mol
InChI Key: VRCNVZRYUMUVFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one” contains several functional groups. It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is substituted with a methoxy group and a trifluoromethyl group. The compound also contains a butanone group with a chlorine substitution .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a strong electron-withdrawing group, and the methoxy group is an electron-donating group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. The trifluoromethyl group is quite stable and resistant to hydrolysis and reduction . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Scientific Research Applications

Agrochemical Industry

The trifluoromethylpyridine (TFMP) moiety, which is structurally similar to the trifluoromethyl group in the compound of interest, is widely used in the agrochemical industry. Compounds with this moiety have been utilized for the protection of crops from pests. The unique physicochemical properties of the fluorine atom combined with the pyridine ring contribute to the biological activities of these derivatives .

Pharmaceutical Development

Several pharmaceutical products contain the TFMP moiety due to its impact on the biological activities and physical properties of compounds. The compound , with its trifluoromethyl group, could serve as an intermediate in the synthesis of active pharmaceutical ingredients, potentially leading to new drug discoveries .

Organic Synthesis Intermediates

The compound’s structure suggests its potential use as an intermediate in organic synthesis, particularly in reactions at the benzylic position. Its unique substituents may facilitate free radical bromination, nucleophilic substitution, or oxidation, which are crucial in synthesizing complex organic molecules .

Fragment-Based Drug Discovery

As a fragment electrophile, this compound could be used in fragment-based covalent ligand discovery. It might also be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation, which is a cutting-edge approach in drug discovery .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, the compound’s derivatives could be used in veterinary medicine. The trifluoromethyl group’s properties may enhance the efficacy of veterinary drugs, leading to improved treatments for animal health .

Functional Materials

The incorporation of fluorine-containing moieties, like the trifluoromethyl group, is crucial in the development of functional materials. These compounds can significantly advance the fields of agrochemical, pharmaceutical, and material sciences due to their unique effects on biological activities and physical properties .

Future Directions

The compound could potentially be used in the synthesis of more complex molecules. The trifluoromethyl group is often found in pharmaceuticals and agrochemicals, so there could be potential applications in these areas .

properties

IUPAC Name

2-chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClF3NO2/c1-3-7(11)8(16)15-5-4-9(6-15,17-2)10(12,13)14/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRCNVZRYUMUVFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCC(C1)(C(F)(F)F)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-[3-methoxy-3-(trifluoromethyl)pyrrolidin-1-yl]butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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